molecular formula C8H16N2O B012883 1-Butyl-3-methylimidazolium hydroxide CAS No. 528818-81-7

1-Butyl-3-methylimidazolium hydroxide

Cat. No. B012883
M. Wt: 156.23 g/mol
InChI Key: BXOAIZOIDUQOFA-UHFFFAOYSA-M
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Description

Synthesis Analysis

1-Butyl-3-methylimidazolium hydroxide is synthesized through several methods, including the alkylation of imidazole with butyl and methyl halides. The synthesis process often involves an anion exchange reaction to introduce the hydroxide anion into the ionic liquid structure, which can be performed under various conditions to optimize yield and purity. For example, 1-Butyl-3-methylimidazolium hydrogen sulfate has been used as a catalyst for synthesizing other compounds, indicating the versatility of ionic liquids derived from this compound in synthesis applications (Niknam et al., 2009).

Molecular Structure Analysis

The molecular structure of 1-butyl-3-methylimidazolium hydroxide is characterized by its imidazolium ring, butyl side chain, and hydroxide anion. Crystallographic studies have revealed the presence of hydrogen bonding networks involving the hydroxide anion, which play a significant role in the physical properties of the ionic liquid. The structure is also influenced by the hydrophobic interactions between the butyl groups, contributing to its solvation properties and stability (Saha et al., 2003).

Chemical Reactions and Properties

1-Butyl-3-methylimidazolium hydroxide participates in a variety of chemical reactions, serving as a solvent, catalyst, or reactant depending on the context. Its basic nature makes it effective in promoting reactions such as the Markovnikov addition and the synthesis of oximes. Its use in catalysis is highlighted by its efficiency in condensation reactions of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing its role in enhancing reaction rates and yields (Zang et al., 2009).

Physical Properties Analysis

The physical properties of 1-butyl-3-methylimidazolium hydroxide, such as density, viscosity, and electrical conductivity, are influenced by its molecular structure and interactions. These properties are crucial for its applications as an electrolyte in electrochemical processes. For instance, the ionic liquid exhibits low viscosity and high electrical conductivity, making it an excellent candidate for use in batteries and electrochemical devices (Wang et al., 2010).

Chemical Properties Analysis

Chemically, 1-butyl-3-methylimidazolium hydroxide is stable under a wide range of conditions but can undergo reactions typical of ionic liquids, such as hydrolysis. Its chemical stability, combined with its ability to dissolve various substances, makes it a valuable solvent for green chemistry applications. The understanding of its chemical behavior is essential for developing new, environmentally friendly solvents and catalytic systems (Swatloski et al., 2003).

Scientific Research Applications

  • Catalysis in Knoevenagel Condensation : This ionic liquid efficiently catalyzes the Knoevenagel condensation of aliphatic aldehydes and ketones with various carbonyl compounds at room temperature, providing a solvent-free and efficient method for this reaction (Ranu & Jana, 2006).

  • Synthesis and Crystallization of Metal-Organic Frameworks : It is effective in synthesizing and crystallizing metal-organic frameworks with blue emission at room temperature (Liao & Huang, 2006).

  • Green Solution for Cleaning and Purification : It dissolves completely in aqueous ethanol, offering an environmentally friendly solution for cleaning, purification, and separations (Swatloski et al., 2001).

  • Feist-Benary Reaction : It promotes the Feist-Benary reaction, providing a clean, high-yielding, and highly stereoselective method for producing various substituted hydroxydi (Ranu, Adak, & Banerjee, 2008).

  • Corrosion Inhibition on Mild Steel : Imidazolium-based ionic liquids can inhibit corrosion on mild steel surfaces in acidic media, demonstrating significant efficiency in corrosion protection (Verma et al., 2019).

  • Biodiesel Production : It catalyzes the transesterification of glycerol trioleate, yielding a high percentage of methyl ester, which is crucial in biodiesel production (Zhou et al., 2012).

  • Cellulose Dissolution and Regeneration : 1-Butyl-3-methylimidazolium hydroxide offers an environmentally friendly alternative for dissolving and regenerating cellulose, which is significant for utilizing this bioresource (Swatloski et al., 2002).

Future Directions

  • Biorefining Technologies : Investigate its potential in lignocellulosic biomass fractionation .

properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOAIZOIDUQOFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylimidazolium hydroxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
B Pouramiri, E Tavakolinejad Kermani - Journal of the Iranian Chemical …, 2016 - Springer
A series of 3,4,7,8-tetrahydro-3,3-dimethyl-11-aryl-2H-pyridazino[1,2-a]indazole-1,6,9(11H)-trione derivatives have been synthesized via one-pot, four-component reaction in the …
X Wei, D Zhang, C Zhang, C Liu - International Journal of …, 2010 - Wiley Online Library
… calculations, we have investigated the Michael addition of acetylacetone to methyl vinyl ketone in the absence and presence of the ionic liquid 1-butyl-3-methylimidazolium hydroxide ([…
B Pouramiri - Letters in Organic Chemistry, 2023 - ingentaconnect.com
… ][1,3]oxazocine heterocycles using 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) ionic … and quinolinium salts with the catalyst, 1-butyl-3- methylimidazolium hydroxide ([bmim]OH), …
J Yang, Q Che, L Zhou, R He, RF Savinell - Electrochimica Acta, 2011 - Elsevier
… 1-Butyl-3-methylimidazolium hydroxide (BMImOH) was prepared from BMImCl via an anion exchange reaction [37]. After being milled and dried, the NaOH powder was added into a …
S Shagholi, S Sayyahi - Journal of Chemical Reactivity and …, 2018 - jcrs.ahvaz.iau.ir
… Herein; we describe the application of 1-butyl-3-methylimidazolium hydroxide (BMIM[OH]) as a basic reagent for the synthesis of alkyl disulfide compounds in aqueous media (Scheme 1…
Number of citations: 8 jcrs.ahvaz.iau.ir
S Shagholi, S Sayyahi - Journal of Chemical Reactivity and …, 2016 - jcrs.ahvaz.iau.ir
… Herein; we describe the application of 1-butyl-3-methylimidazolium hydroxide (BMIM[OH]) as a basic reagent for the synthesis of alkyl disulfide compounds in aqueous media (Scheme 1…
Number of citations: 3 jcrs.ahvaz.iau.ir
Y Huang, Y Gao, N Zhong - Journal of the American Oil …, 2015 - Wiley Online Library
… For example, Ranu and Banerjee found that 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) could act as both a catalyst and reaction medium for the Michael addition reaction [13]. …
S Shagholi, S Sayyahi - Synthesis, 2014 - sid.ir
… THE SYNTHESIS OF SYMMETRICAL DISULFIDES FROM ALKYL HALIDES AND EPOXIDES IN THE PRESENT OF SULFUR AND 1-BUTYL-3-METHYLIMIDAZOLIUM HYDROXIDE AS …
Number of citations: 2 www.sid.ir
Y Yi, Y Shen, J Sun, B Wang, F Xu, R Sun - Chinese Journal of Catalysis, 2014 - Elsevier
… The basic ionic liquids 1-butyl-3-methylimidazolium imidazolium ([Bmim]Im), 1-butyl-3- methylimidazolium hydroxide ([Bmim]OH), 1-allyl-3-methylimidazolium imidazolium ([Amim]Im), …
DT Nguyen, H Do Son, TD Tran, TM Nguyen… - VNU Journal of …, 2016 - js.vnu.edu.vn
… reaction of a mixture of corresponding substituted benzaldehydes, resorcinol, and malononitrile in the presence of an ionic liquid, namely 1-butyl-3-methylimidazolium hydroxide, as …
Number of citations: 0 js.vnu.edu.vn

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